molecular formula C21H24Cl3NO9S B599966 Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside CAS No. 187022-49-7

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside

Cat. No. B599966
CAS RN: 187022-49-7
M. Wt: 572.831
InChI Key: AZDNCEYOFMNMSH-QTMHVTGLSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside is a useful research compound. Its molecular formula is C21H24Cl3NO9S and its molecular weight is 572.831. The purity is usually 95%.
BenchChem offers high-quality Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Phenyl 3,4,6-Tri-O-acetyl-2-deoxy-1-thio-2-(2,2,2-trichloroethoxyformamido)-beta-D-glucopyranoside including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Glycosidase Inhibition

This compound has shown significant potential in inhibiting specific glycosidases . This inhibition is crucial in the study of lysosomal storage disorders, where the accumulation of glycosaminoglycans due to deficient glycosidase activity leads to various diseases. By inhibiting these enzymes, researchers can better understand disease mechanisms and develop targeted therapies.

Therapeutic Potential in Biomedicine

The therapeutic applications of this compound are being explored due to its ability to interact with biological systems in unique ways . Its role in modulating enzyme activity and cellular processes makes it a candidate for drug development, particularly in addressing complex diseases that require precise molecular interventions.

Lysosomal Storage Disorders

Research indicates that this compound could play a role in treating lysosomal storage disorders . These are a group of inherited metabolic disorders characterized by enzyme deficiencies within the lysosomes, leading to the accumulation of toxic substances. The compound’s action on glycosidases could help reduce this accumulation.

Molecular Interaction Studies

The compound’s intricate characteristics and interactions with other molecules make it an excellent tool for studying molecular interactions . Understanding these interactions is fundamental for the development of new drugs and therapeutic strategies.

Biomedical Research Tool

As a research tool, this compound aids in the exploration of cellular processes and enzyme functions . Its high purity and stability under laboratory conditions make it suitable for use in various experimental setups to study disease pathology and treatment effects.

Enzyme Function Modulation

The compound’s ability to modulate enzyme function is of particular interest in the field of enzymology . By altering enzyme activity, scientists can investigate the role of specific enzymes in health and disease, paving the way for novel therapeutic approaches.

properties

IUPAC Name

[(2S,3S,4R,5S,6S)-3,4-diacetyloxy-6-phenylsulfanyl-5-(2,2,2-trichloroethoxycarbonylamino)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24Cl3NO9S/c1-11(26)30-9-15-17(32-12(2)27)18(33-13(3)28)16(25-20(29)31-10-21(22,23)24)19(34-15)35-14-7-5-4-6-8-14/h4-8,15-19H,9-10H2,1-3H3,(H,25,29)/t15-,16-,17+,18+,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZDNCEYOFMNMSH-QTMHVTGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@H]1[C@H]([C@@H]([C@@H]([C@@H](O1)SC2=CC=CC=C2)NC(=O)OCC(Cl)(Cl)Cl)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24Cl3NO9S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60659836
Record name Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

572.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 44630021

CAS RN

187022-49-7
Record name Phenyl 3,4,6-tri-O-acetyl-2-deoxy-1-thio-2-{[(2,2,2-trichloroethoxy)carbonyl]amino}-alpha-L-gulopyranoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60659836
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.